4-{[(1,2,3,4-Tetrahydroquinolin-3-yl)methyl]amino}benzoic acid
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Overview
Description
4-{[(1,2,3,4-Tetrahydroquinolin-3-yl)methyl]amino}benzoic acid is a complex organic compound with a molecular formula of C17H18N2O2. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The structure consists of a benzoic acid moiety linked to a tetrahydroquinoline ring via a methylamino group. This unique structure imparts the compound with significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,2,3,4-Tetrahydroquinolin-3-yl)methyl]amino}benzoic acid typically involves the following steps:
Formation of Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Methylation: The resulting tetrahydroquinoline is then methylated using a methylating agent such as methyl iodide.
Coupling with Benzoic Acid: The methylated tetrahydroquinoline is coupled with benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-{[(1,2,3,4-Tetrahydroquinolin-3-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
4-{[(1,2,3,4-Tetrahydroquinolin-3-yl)methyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(1,2,3,4-Tetrahydroquinolin-3-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-((2S,4R)-1-Acetyl-4-((4-chlorophenyl)amino)-2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)benzoic acid
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
4-{[(1,2,3,4-Tetrahydroquinolin-3-yl)methyl]amino}benzoic acid stands out due to its unique combination of a benzoic acid moiety and a tetrahydroquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62294-95-5 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-(1,2,3,4-tetrahydroquinolin-3-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C17H18N2O2/c20-17(21)13-5-7-15(8-6-13)18-10-12-9-14-3-1-2-4-16(14)19-11-12/h1-8,12,18-19H,9-11H2,(H,20,21) |
InChI Key |
QBZQHBYDKBPCQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)CNC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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